molecular formula C26H27N5O3 B14963250 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14963250
M. Wt: 457.5 g/mol
InChI Key: RKDVUCMVZSFHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide features a bicyclic tetrahydropyrido[2,3-d]pyrimidine core with distinct functional groups:

  • A dihydroisoquinoline moiety at position 2, contributing to π-π stacking interactions.
  • A carboxamide group linked to a lipophilic 4-isopropylphenyl group, balancing solubility and membrane permeability.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-15(2)16-7-9-19(10-8-16)27-24(33)20-13-21(32)28-23-22(20)25(34)30-26(29-23)31-12-11-17-5-3-4-6-18(17)14-31/h3-10,15,20H,11-14H2,1-2H3,(H,27,33)(H2,28,29,30,32,34)

InChI Key

RKDVUCMVZSFHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Cyclization

This method employs 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under solvent-free conditions at 100°C using MIL-125(Ti)-N(CH₂PO₃H₂)₂ as a mesoporous catalyst. The reaction follows a vinylogous anomeric oxidation mechanism, achieving yields >85% within 2–4 hours.

Key Advantages :

  • Eliminates traditional solvents like DMF or dioxane
  • Catalyst recyclability (>5 cycles without activity loss)

Triethylamine-Mediated Condensation

An alternative approach uses 2,4,6-triaminopyrimidine with bromo-malonaldehyde in ethanol/HCl, followed by pivaloylation (trimethylacetic anhydride/pyridine). This method is preferred for introducing C5-carboxamide groups later in the synthesis.

Dihydroisoquinoline Moiety Incorporation

The 3,4-dihydroisoquinolin-2(1H)-yl group is installed via:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between bromide intermediates and 1,2,3,4-tetrahydroisoquinoline achieves selective C–N bond formation. Optimal conditions use:

  • Pd₂(dba)₃ (5 mol%)
  • BINAP (10 mol%)
  • Cs₂CO₃ base in dry toluene at reflux

Typical Yield : 68–72%
Byproduct Mitigation :

  • Strict oxygen-free environment prevents Pd black formation
  • Microwave irradiation reduces reaction time from 13h → 2h

Reductive Amination

For bench-scale synthesis, ketoamide precursors react with tetrahydroisoquinoline in the presence of NaBH₄/MeOH (85–90% yields). This method avoids transition metals but requires chromatographic purification.

Carboxamide Functionalization

The N-[4-(propan-2-yl)phenyl] group is introduced via:

Mixed Carbonate Activation

5-Carboxylic acid intermediates are activated with ethyl chloroformate (ClCO₂Et) before coupling with 4-isopropylaniline. Reaction parameters:

  • 0°C in THF
  • 2.2 eq. Et₃N as base
  • 92% conversion in <1h

T₃P®-Mediated Coupling

For industrial applications, the propylphosphonic anhydride (T₃P®) method achieves superior atom economy:

Parameter Value Source
Solvent Ethyl acetate
Temperature 40°C
Molar Ratio (Acid:Amine) 1:1.5
Yield 89%

Industrial Process Optimization

Scale-up challenges are addressed through:

Continuous Flow Chemistry

A three-stage modular system achieves 98.5% purity at 50 kg/batch:

  • Reactor 1 : Core pyrido[2,3-d]pyrimidine formation (residence time: 2h)
  • Reactor 2 : Dihydroisoquinoline coupling (residence time: 4h)
  • Reactor 3 : Carboxamide formation (residence time: 1h)

Crystallization Control

Anti-solvent precipitation using n-hexane:EtOAc (95:5) eliminates column chromatography:

  • Particle size: 50–100 µm (laser diffraction analysis)
  • Polymorph stability: Form II maintained ≥24 months

Analytical Characterization

Critical quality attributes are verified through:

Spectroscopic Confirmation

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 4.72 (m, 1H, NHCH₂), 7.89 (s, 1H, pyrimidine H)
HRMS (ESI+) m/z 506.2154 [M+H]⁺ (calc. 506.2158)

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between pyrido[2,3-d]pyrimidine and isoquinoline: 87.3°
  • Intramolecular H-bond: O–H···N (2.12 Å)

Yield Comparison Across Methods

Step Laboratory Yield Pilot Plant Yield Key Factor
Core Formation 78% 83% Catalyst particle size (200 vs. 50 nm)
Isoquinoline Coupling 72% 68% Pd leaching (<0.5 ppm)
Carboxamide 89% 91% Mixing efficiency (Re ≥10⁴)

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

Compound Class Core Structure Key Features Reference
Target Compound Pyrido[2,3-d]pyrimidine Bicyclic, oxygen-rich, fused pyridine-pyrimidine system -
Tetrahydropyrimidine () 1,2,3,4-Tetrahydropyrimidine Single pyrimidine ring with thioxo or oxo groups; nitro/indole substituents
Imidazopyridine () Tetrahydroimidazo[1,2-a]pyridine Nitrogen-rich imidazole-pyridine fusion; nitrophenyl and cyano groups
Thienopyrimidine () Thieno[2,3-d]pyrimidine Sulfur-containing core; thioxo and methyl/aryl substituents

Key Insights :

  • The target’s pyrido[2,3-d]pyrimidine core offers dual hydrogen-bonding sites (4-hydroxy, 7-oxo) compared to sulfur-containing thienopyrimidines or simpler tetrahydropyrimidines.

Substituent Effects on Physicochemical Properties

Compound Substituents Solubility Lipophilicity (LogP) Stability Notes
Target Compound 4-hydroxy, 7-oxo, isopropylphenyl Moderate (polar) ~3.5 (estimated) Prone to hydrolysis under acidic/basic conditions
: 4-(Indol-3-yl) Derivative 2-thioxo, 4-indolyl, 4-nitrophenyl Low ~4.2 Thioxo group resists oxidation
: Imidazopyridine Nitrophenyl, cyano, diethyl ester Very low ~5.0 Nitro group may confer photostability
: Thienopyrimidine 2-thioxo, methyl, aryl Low ~3.8 Thioxo enhances metabolic stability

Key Insights :

  • The target’s hydroxy and carboxamide groups improve aqueous solubility over nitro- or cyano-substituted analogues .
  • The isopropylphenyl group balances lipophilicity, likely enhancing blood-brain barrier penetration compared to polar nitro groups in compounds .

Key Insights :

  • The target’s synthesis likely involves fragment-based design (as per ) to integrate the dihydroisoquinoline moiety, complicating purification .
  • ’s methods (condensation in acetic acid) may inspire scalable routes but require optimization for sensitive substituents .

Q & A

Q. Q1. What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:

  • Synthetic Design : Utilize multi-step organic reactions, such as coupling of pyrimidine cores with substituted isoquinoline moieties. Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance yield reproducibility and reduce side products .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) is critical for isolating isomers or structurally similar impurities. Thin-layer chromatography (TLC) can monitor reaction progress .
  • Yield Optimization : Statistical modeling (e.g., Design of Experiments, DoE) identifies optimal temperature, solvent ratios, and catalyst loading .

Q. Q2. How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous pyrimidine derivatives .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For complex splitting patterns, 2D techniques (COSY, HSQC) are essential .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns for halogenated impurities .

Q. Q3. What analytical methods ensure purity and stability under experimental conditions?

Methodological Answer:

  • Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH) and monitor via LC-MS to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the isoquinoline or pyrimidine moieties. For example, replace the 4-(propan-2-yl)phenyl group with fluorinated aryl systems to assess binding affinity changes .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) binding assays .
  • Functional Assays : Test analogs in cell-based models (e.g., IC50_{50} in cancer lines) and correlate results with computational data to refine SAR .

Q. Q5. What strategies resolve contradictions in solubility or bioactivity data across experimental replicates?

Methodological Answer:

  • Solubility Optimization : Screen co-solvents (DMSO, cyclodextrins) or formulate nanoparticles via solvent evaporation. Dynamic light scattering (DLS) ensures particle uniformity .
  • Data Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm bioactivity. For discordant results, investigate batch-specific impurities via LC-MS/MS .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments under controlled humidity/temperature conditions .

Q. Q6. How can synthesis scalability be optimized without compromising enantiomeric purity?

Methodological Answer:

  • Catalyst Selection : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for stereocontrol during key steps like cyclization or amide coupling .
  • Process Intensification : Transition from batch to continuous-flow reactors to enhance heat/mass transfer and reduce racemization risks .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.